

A Comparative Guide to the Photoluminescence Quantum Yield of Lead Bromide Perovskite Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead(II) bromide*

Cat. No.: *B168062*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photoluminescence quantum yield (PLQY) of lead bromide perovskite nanoparticles. It delves into the impact of different synthetic methodologies and surface passivation strategies on the optical performance of these materials, supported by experimental data and detailed protocols.

The remarkable optical properties of lead bromide perovskite nanoparticles, particularly their high photoluminescence quantum yields and tunable emission wavelengths, have positioned them as promising materials for a wide array of applications, including bioimaging, diagnostics, and light-emitting devices. This guide offers a comparative analysis of the PLQY of two prominent types of lead bromide nanoparticles: cesium lead bromide (CsPbBr_3) and formamidinium lead bromide (FAPbBr_3). The data presented herein is curated from recent scientific literature to aid in the selection and optimization of these nanoparticles for specific research and development needs.

Performance Comparison of Lead Bromide Nanoparticles

The PLQY of lead bromide perovskite nanoparticles is critically dependent on the synthetic route and the use of passivating ligands that mitigate surface defects. The following tables

summarize the reported PLQY values for CsPbBr_3 and FAPbBr_3 nanoparticles prepared under various experimental conditions.

Cesium Lead Bromide (CsPbBr_3) Nanoparticles

Synthetic Method	Passivating Ligands/Treatment	Reported PLQY (%)	Excitation (nm)	Emission (nm)	Reference
Hot-Injection	Oleic Acid (OA), Oleylamine (OAm)	~70-90	~365-450	~515-525	[1][2]
Hot-Injection	Di-dodecyldimethylammonium bromide (DDAB) & NaSCN	~100	Not Specified	~518	[3]
Hot-Injection	Antimony Tribromide ($SbBr_3$) Post-Treatment	89	Not Specified	Not Specified	[4]
Hot-Injection	Oleylphosphonic acid (OLPA)	81-91	Not Specified	491-509	[5]
Mechanochemical	Oleylamine (OAm)	up to 88	Not Specified	~520	[1]
Heating Method	8-bromo-octanoic acid (BOA) & Octylamine (OLA) (Zwitterionic)	98.53	Not Specified	~461	[6]
Ligand-Assisted Reprecipitation (LARP)	Octylamine, Oleic Acid	60-88	Not Specified	~520	[7]

Formamidinium Lead Bromide (FAPbBr₃) Nanoparticles

Synthetic Method	Passivating Ligands/Treatment	Reported PLQY (%)	Excitation (nm)	Emission (nm)	Reference
Room Temperature Synthesis	Trioctylphosphine oxide (TOPO), Oleic Acid (OA)	~70	Not Specified	~518	[8][9]
Room Temperature Synthesis	Sulfobetain-18 (SBE-18)	Near-unity	Not Specified	~534	[10]
Ligand-Assisted Precipitation	Boc-lysine, Hexanoic Acid	~100	Not Specified	~536	[11]
Ligand-Assisted Reprecipitation (LARP)	Oleic Acid (OA), Oleylamine (OAm)	55-65	Not Specified	Not Specified	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of lead bromide nanoparticles and the measurement of their photoluminescence quantum yield.

Synthesis of CsPbBr₃ Nanoparticles via Hot-Injection

This protocol is a generalized procedure based on common practices in the literature.[2]

Materials:

- Cesium carbonate (Cs₂CO₃)
- 1-Octadecene (ODE)

- Oleic acid (OA)
- **Lead(II) bromide (PbBr₂)**
- Oleylamine (OAm)
- Toluene or Hexane (anhydrous)
- Nitrogen or Argon gas supply
- Standard Schlenk line setup

Procedure:

- Preparation of Cesium Oleate Precursor:
 - In a three-neck flask, combine Cs₂CO₃ (e.g., 0.4 mmol), ODE (e.g., 20 mL), and OA (e.g., 1.25 mL).
 - Heat the mixture under vacuum at 120 °C for 1 hour to remove water.
 - Switch to a nitrogen or argon atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution is clear.
- Preparation of Lead Bromide Precursor:
 - In a separate three-neck flask, combine PbBr₂ (e.g., 0.2 mmol), ODE (e.g., 10 mL), OA (e.g., 1 mL), and OAm (e.g., 1 mL).
 - Heat the mixture under vacuum at 120 °C for 1 hour.
 - Switch to a nitrogen or argon atmosphere and heat to the desired injection temperature (typically between 140-200 °C).
- Nanoparticle Synthesis:
 - Rapidly inject a specific volume of the hot cesium oleate precursor (e.g., 0.8 mL) into the vigorously stirred lead bromide precursor solution.

- The reaction is typically complete within a few seconds, indicated by a color change to bright green.
- Cooling and Purification:
 - Immediately cool the reaction flask in an ice-water bath.
 - Add an antisolvent (e.g., methyl acetate or ethyl acetate) to precipitate the nanoparticles.
 - Centrifuge the mixture and discard the supernatant.
 - Redisperse the nanoparticle pellet in an anhydrous solvent like toluene or hexane.
 - Repeat the precipitation and redispersion steps for further purification.

Absolute Photoluminescence Quantum Yield (PLQY) Measurement

This protocol describes the absolute measurement of PLQY using an integrating sphere, a method that does not require a reference standard.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Equipment:

- Spectrofluorometer equipped with an integrating sphere.
- Excitation light source (e.g., Xenon lamp with a monochromator or a laser).
- Detector (e.g., CCD or PMT).
- Cuvette for liquid samples or a sample holder for thin films.

Procedure:

- System Calibration:
 - Calibrate the spectral response of the detection system using a calibrated light source.
- Measurement of the Empty Sphere (Reference):

- Place an empty cuvette (for solutions) or a blank substrate (for films) in the sample holder within the integrating sphere.
- Record the spectrum of the excitation light scattered by the empty sphere. This provides the reference intensity of the excitation light,

 I_A LA

.

- Measurement of the Sample:

- Place the nanoparticle dispersion in the cuvette or the nanoparticle film on the holder within the integrating sphere.
- Record the spectrum, which will contain the scattered excitation light and the emitted photoluminescence from the sample.

- Data Analysis:

- Integrate the area under the scattered excitation peak in the reference measurement to get the total number of photons from the excitation source (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">)

 I_{ref} I_{ref}

).

- From the sample measurement, integrate the area under the scattered excitation peak (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">)

 I_{scat} I_{scat}

) and the area under the emission peak (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">)

 I_{em} I_{em}

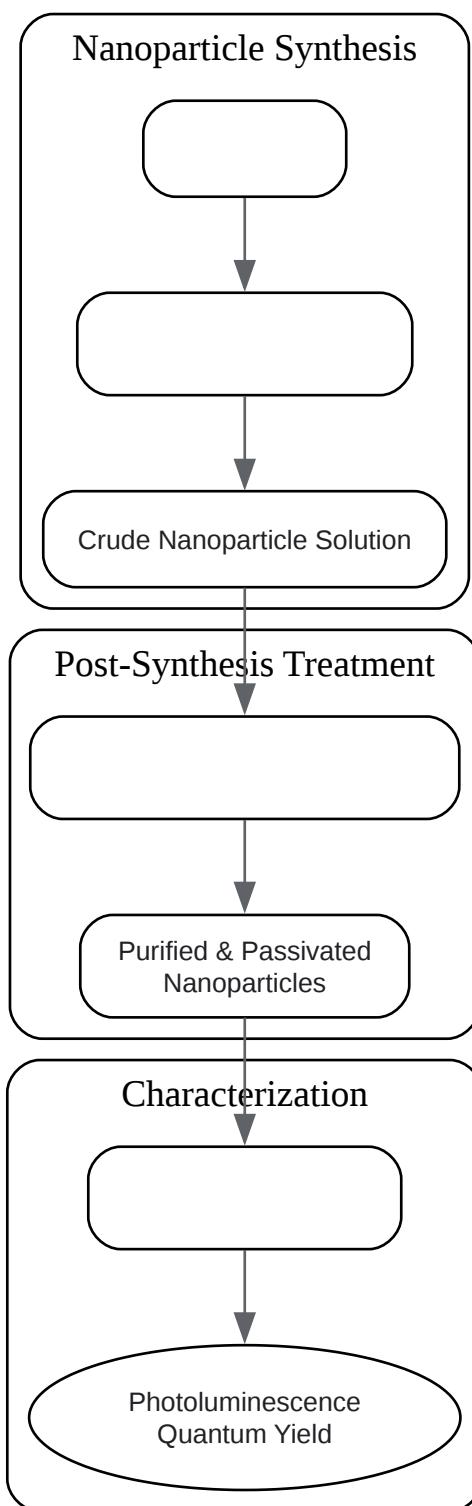
).

- The number of absorbed photons is calculated as $I_{abs} = I_{ref} - I_{scat}$

$$I_{abs} = I_{ref} - I_{scat}$$

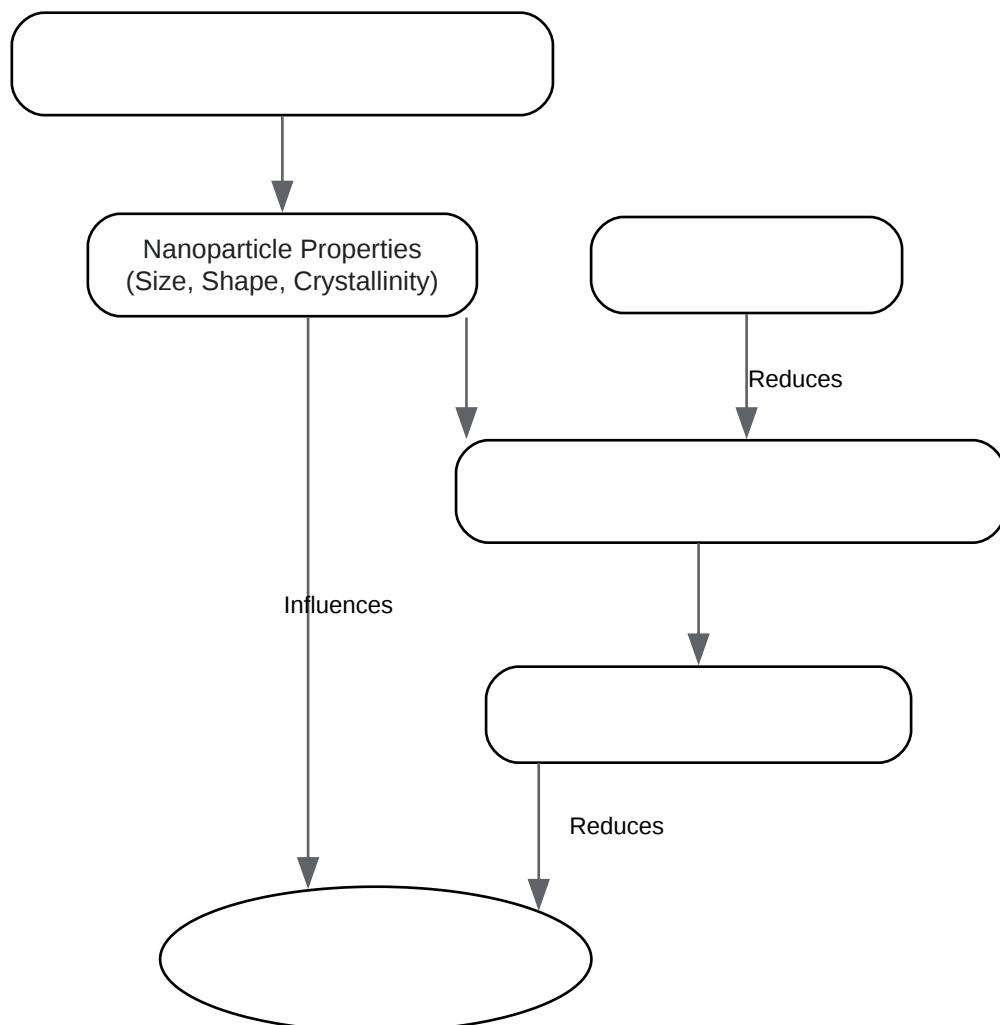
.

- The PLQY is then calculated as the ratio of the number of emitted photons to the number of absorbed photons: $PLQY (\%) = (I_{em} / I_{abs}) * 100$


$$I_{em}$$

$$/ I_{abs}$$

$$) * 100$$


Experimental and Logical Workflow Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of lead bromide nanoparticles.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to PLQY measurement.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]
- 6. ise.sjtu.edu.cn [ise.sjtu.edu.cn]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. jku.at [jku.at]
- 12. [PDF] Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology | Semantic Scholar [semanticscholar.org]
- 13. Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Photoluminescence Quantum Yield of Lead Bromide Perovskite Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168062#photoluminescence-quantum-yield-of-lead-bromide-nanoparticles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com